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Compound of Interest

Compound Name: Ro 04-5595

Cat. No.: B15618879 Get Quote

Executive Summary: This document provides a comprehensive technical overview of Ro 04-
5595 (CAS Number: 64047-73-0), a selective antagonist of the GluN2B subunit of the N-

methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and

drug development professionals, offering detailed information on the compound's chemical

properties, mechanism of action, pharmacological data, and key experimental protocols. All

quantitative data is presented in structured tables, and critical pathways and workflows are

visualized using diagrams.

Introduction
Ro 04-5595 is a potent and selective ligand for NMDA receptors that contain the GluN2B

subunit. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic

plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a variety of neurological

and psychiatric disorders, including neurodegenerative diseases, stroke, and depression.[1]

The subunit selectivity of Ro 04-5595 makes it a valuable pharmacological tool for dissecting

the specific roles of GluN2B-containing NMDA receptors in both physiological and pathological

processes. This guide synthesizes the available technical data to facilitate its application in a

research and development context.

Physicochemical Properties
Ro 04-5595 is commercially available as a hydrochloride salt.[3] Its core structure is a

tetrahydroisoquinoline derivative.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15618879?utm_src=pdf-interest
https://www.benchchem.com/product/b15618879?utm_src=pdf-body
https://www.benchchem.com/product/b15618879?utm_src=pdf-body
https://www.benchchem.com/product/b15618879?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.9b00357
https://hellobio.com/nmda-receptor-review
https://pubs.acs.org/doi/10.1021/acsomega.9b00357
https://www.benchchem.com/product/b15618879?utm_src=pdf-body
https://www.benchchem.com/product/b15618879?utm_src=pdf-body
https://biocrick.com/download/document/BCC7234/datasheet.pdf
https://www.mdpi.com/1420-3049/25/20/4749
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value References

CAS Number 64047-73-0 (for hydrochloride) [3][5][6][7][8]

Chemical Name

1-[2-(4-

Chlorophenyl)ethyl]-1,2,3,4-

tetrahydro-6-methoxy-2-

methyl-7-isoquinolinol

hydrochloride

Molecular Formula
C₁₉H₂₂ClNO₂·HCl or

C₁₉H₂₃Cl₂NO₂
[3][6]

Molecular Weight 368.3 g/mol [3][6]

Purity ≥98% (by HPLC) [6]

Solubility
Soluble to 15 mM in water and

to 100 mM in DMSO
[3]

SMILES

Cl.COC1=CC2=C(C=C1O)C(C

CC1=CC=C(Cl)C=C1)N(C)CC

2

[3]

Storage
Desiccate at +4°C or store at

-20°C
[5]

Mechanism of Action and Pharmacology
Ro 04-5595 functions as a selective, non-competitive antagonist at GluN2B-containing NMDA

receptors.[9][10] Activation of NMDA receptors requires the binding of both glutamate to the

GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit, leading to the

opening of an ion channel permeable to Ca²⁺, Na⁺, and K⁺.[2]

In silico docking studies predict that Ro 04-5595 binds to the recently identified EVT-101

binding site on the GluN2B amino-terminal domain, a site distinct from the well-known ifenprodil

binding pocket.[9][11] By binding to this allosteric site, Ro 04-5595 inhibits ion flux through the

channel, effectively blocking downstream signaling cascades initiated by calcium influx.[2][11]

Figure 1: Mechanism of Ro 04-5595 Action on NMDA Receptors.
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Binding Affinity and Potency
Ro 04-5595 exhibits high affinity for GluN2B-containing receptors, as demonstrated in various

in vitro assays.

Parameter Value Assay System References

Kᵢ 31 nM

Competitive binding

assay vs. [³H]Ro 25-

6981 in rat brain

[10][12][13]

Kₑ 20 ± 3 nM
Competitive binding

studies
[1]

EC₅₀ 186 ± 32 nM

Inhibition of calcium

influx in primary

chicken embryo

forebrain cultures

[9][11]

In Vivo Pharmacology
Animal studies have demonstrated the utility of Ro 04-5595 in modulating complex behaviors.

Intraperitoneal administration in mice (5-20 mg/kg) dose-dependently inhibits locomotor

stimulation induced by methamphetamine.[13] In more targeted studies, direct microinfusion of

Ro 04-5595 into the prelimbic cortex of rats (0.1–2.0 µg) was shown to potentiate the

rewarding properties of morphine in a conditioned place preference paradigm, highlighting the

role of GluN2B receptors in opioid reward learning.[14]

Synthesis and Radiosynthesis
Chemical Synthesis
The synthesis of Ro 04-5595 has been described, involving a multi-step process. A key step

includes the demethylation of a dimethoxy precursor to yield the final phenolic hydroxyl group.

[1] While detailed, step-by-step protocols are proprietary or fragmented across publications, the

general approach is accessible in the scientific literature.[1]

Radiosynthesis for Imaging Studies
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Ro 04-5595 has been successfully radiolabeled with Carbon-11 ([¹¹C]) and Tritium ([³H]) for use

in Positron Emission Tomography (PET) and autoradiography, respectively.[1][4]

[¹¹C]Ro 04-5595: The synthesis involves the N-methylation of the N-desmethyl precursor

using [¹¹C]iodomethane.[4][15] A typical reaction is performed in DMF at 40°C for 1 minute,

yielding the final product with a radiochemical purity of >99%.[4][15]

[³H]Ro 04-5595: The tritiated version can be prepared via catalytic tritiation for use in high-

resolution in vitro binding studies.[1]

Key Experimental Protocols
In Vitro Autoradiography with [³H]Ro 04-5595
This protocol is adapted from methodologies used for rodent brain sections.[1][16]

Tissue Preparation: Use adult male Sprague-Dawley rat brain sections (coronal or

transversal). Thaw frozen sections for 15 minutes at room temperature (~22°C).

Pre-incubation: Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at

room temperature to wash out endogenous ligands.

Incubation: Discard the pre-incubation buffer. Incubate the sections with varying

concentrations of [³H]Ro 04-5595 (e.g., up to 1.04 GBq/µmol) in fresh buffer for 90 minutes.

Washing: Wash the sections sequentially in ice-cold buffer and deionized water (e.g., 3 x 5

minutes in buffer, followed by a 10-second dip in water) to remove non-specifically bound

radioligand.

Drying and Exposure: Thoroughly air-dry the sections. Position them in a cassette and

expose to a tritium-sensitive screen for 4-5 weeks.

Analysis: Quantify the binding density in specific brain regions using appropriate imaging

software. Non-specific binding is determined by incubating a parallel set of sections in the

presence of a high concentration of a competing non-labeled ligand.
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In Vivo Behavioral Pharmacology (Conditioned Place
Preference)
This protocol is based on a study investigating the role of GluN2B receptors in opiate reward.

[14]

Animals and Surgery: Use adult male rats with bilateral guide cannulae surgically implanted,

aimed at the prelimbic cortex (PLC). Allow for a post-operative recovery period.

Apparatus: Use a standard three-chamber conditioned place preference (CPP) apparatus

with distinct visual and tactile cues in the two conditioning chambers.

Experimental Phases:

Pre-Conditioning (Day 1): Allow rats to freely explore all three chambers for a 15-minute

session. Record the time spent in each chamber to establish baseline preference. Assign

the initially non-preferred chamber as the drug-paired side.

Conditioning (Days 2-5): Conduct twice-daily conditioning sessions. In the morning

session, administer an intra-PLC microinfusion of Ro 04-5595 (e.g., 0.1-2.0 µg in 0.5 µL)

followed immediately by a sub-reward threshold dose of systemic morphine (e.g., 0.05

mg/kg, i.p.). Confine the animal to the drug-paired chamber for 30 minutes. In the

afternoon session, administer a control infusion (vehicle) and confine the animal to the

opposite chamber.

Test Day (Day 6): In a drug-free state, allow the rats to freely explore all three chambers

for 15 minutes. Record the time spent in each chamber.

Data Analysis: A significant increase in time spent in the drug-paired chamber on the test

day, compared to the pre-conditioning baseline, indicates a potentiation of the rewarding

effect of morphine.
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Conditioned Place Preference (CPP) Workflow

Day 1: Pre-Test Establish baseline preference No drug administration Days 2-5: Conditioning AM: Intra-PLC Ro 04-5595 + Systemic Morphine (Paired Chamber) PM: Vehicle (Unpaired Chamber)

 8 Sessions
(4 Drug, 4 Vehicle) Day 6: Post-Test Measure time spent in each chamber No drug administration 24h wait {Data Analysis | Compare time spent in paired chamber | (Post-Test vs. Pre-Test)}

Click to download full resolution via product page

Figure 2: Experimental Workflow for a Conditioned Place Preference Study.

Summary and Conclusion
Ro 04-5595 is a well-characterized and highly selective tool for investigating the function of

GluN2B-containing NMDA receptors. Its high affinity, established in vitro and in vivo activity,

and the availability of radiolabeled versions make it suitable for a wide range of applications in

neuroscience and pharmacology. This guide provides the core technical information required

for its effective use in a laboratory setting, from understanding its fundamental mechanism of

action to implementing detailed experimental protocols. As research into the specific roles of

NMDA receptor subunits continues, Ro 04-5595 will remain a critical compound for elucidating

the complex contributions of GluN2B to neural function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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